Several synthetic routes for preparing Erlotinib hydrochloride have been explored. One approach involves a multi-step process starting with the cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile to obtain 6,7-bis(2-methoxyethoxy)quinazolin-4-amine. This key intermediate then undergoes Pd-catalyzed Buchwald-Hartwig cross-coupling, hydrolysis, Bestmann-Ohira reaction, and finally salt formation to yield Erlotinib hydrochloride. []
Erlotinib has been subjected to various chemical reactions to investigate its stability and degradation pathways. Under acidic, basic, and photolytic stress conditions, Erlotinib undergoes degradation, leading to the formation of novel degradation products. These products have been identified and characterized using techniques like HPLC and LC-MS/TOF. [] One study investigated the use of piperazine to react with a specific impurity during Erlotinib synthesis, facilitating the isolation of highly pure Erlotinib hydrochloride through recrystallization. []
While Erlotinib's mechanism of action is multifaceted and involves multiple pathways, it primarily functions by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [, ] This inhibition disrupts downstream signaling events crucial for tumorigenic processes such as cell proliferation, survival, and angiogenesis. []
Erlotinib hydrochloride exists in different polymorphic forms, including a stable β-modification characterized by specific interplanar distances and melting point. [] These polymorphic forms can exhibit varying physical and chemical properties, impacting their stability, solubility, and bioavailability.
Erlotinib's anti-cancer properties have sparked significant interest in developing novel quinazoline derivatives with enhanced efficacy and safety profiles. [] Researchers are synthesizing and evaluating structurally similar compounds, investigating their in vitro and in vivo anti-cancer activities against various cancer cell lines. []
The presence of the terminal phenyl acetylene moiety in Erlotinib's structure provides insights into the cytochrome P450 (CYP) mediated drug metabolism. [] Studies have shown that Erlotinib undergoes CYP-mediated bioactivation, forming metabolites like phenyl acetic acid. Furthermore, the interaction of Erlotinib with thiols like N-acetyl-l-cysteine (NAC) and glutathione (GSH) during metabolism highlights the potential for thiol-mediated drug interactions and the formation of unique oxidative products. []
Erlotinib's ability to form different crystal structures, including multicomponent crystals with molecules like oxalic acid and fumaric acid, makes it a valuable candidate for crystallographic studies. [] Researchers are exploring these crystalline forms to understand the intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, that contribute to the assembly and stability of these structures. [] This knowledge can be applied to develop more stable and bioavailable formulations of Erlotinib and other pharmaceuticals.
Erlotinib's well-defined structure and interactions with EGFR make it an ideal subject for computational chemistry studies, including molecular docking and molecular dynamics simulations. [] These computational approaches allow researchers to predict and analyze the binding affinity, binding mode, and stability of Erlotinib and its analogs with EGFR. [] The insights gained from these studies can guide the design of novel EGFR inhibitors with improved potency and selectivity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: